2',6'-Dichloro-2-(1-pyrrolidinyl)acetanilide
Overview
Description
2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its unique structure, which includes a pyrrolidine ring attached to an acetanilide backbone, with two chlorine atoms positioned at the 2’ and 6’ locations on the aromatic ring.
Preparation Methods
The synthesis of 2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide typically involves the reaction of 2,6-dichloroaniline with pyrrolidine in the presence of acetic anhydride. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes.
Comparison with Similar Compounds
2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide can be compared with other similar compounds, such as:
2’,6’-Dichloroacetanilide: Lacks the pyrrolidine ring, which may result in different biological activities and chemical reactivity.
2’,6’-Dichloro-2-(1-pyrrolidinyl)benzamide: Similar structure but with a benzamide group instead of an acetanilide group, leading to variations in its chemical and biological properties.
2’,6’-Dichloro-2-(1-pyrrolidinyl)acetamide: Contains an acetamide group, which may affect its solubility and reactivity compared to the acetanilide derivative. The uniqueness of 2’,6’-Dichloro-2-(1-pyrrolidinyl)acetanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-4-3-5-10(14)12(9)15-11(17)8-16-6-1-2-7-16/h3-5H,1-2,6-8H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOYPRBYSLOONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329647 | |
Record name | N-(2,6-dichlorophenyl)-2-pyrrolidin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67624-92-4 | |
Record name | N-(2,6-dichlorophenyl)-2-pyrrolidin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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